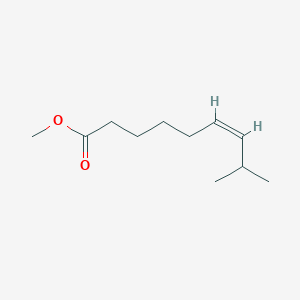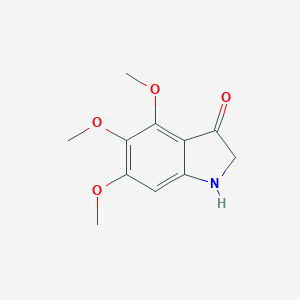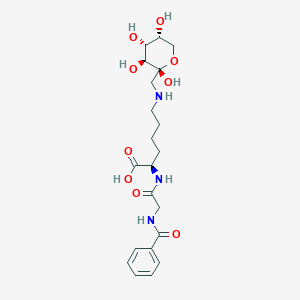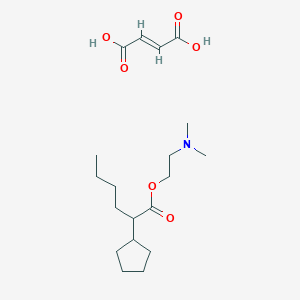
(4-Methoxybenzyloxy)acetic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxybenzyloxy)acetic acid methyl ester, also known as MBOCMA, is a chemical compound that has gained significant attention in the field of scientific research. MBOCMA is a versatile compound that has been utilized in a variety of applications, including organic synthesis, drug discovery, and biochemical research. In
Mécanisme D'action
The mechanism of action of (4-Methoxybenzyloxy)acetic acid methyl ester is not well understood. However, it has been suggested that (4-Methoxybenzyloxy)acetic acid methyl ester may act as a prodrug for the delivery of active pharmaceutical ingredients. In this context, (4-Methoxybenzyloxy)acetic acid methyl ester may be hydrolyzed to release the active ingredient, which can then exert its pharmacological effect.
Effets Biochimiques Et Physiologiques
(4-Methoxybenzyloxy)acetic acid methyl ester has been shown to have various biochemical and physiological effects. In one study, (4-Methoxybenzyloxy)acetic acid methyl ester was found to inhibit the growth of cancer cells in vitro. In another study, (4-Methoxybenzyloxy)acetic acid methyl ester was shown to induce apoptosis in cancer cells. Additionally, (4-Methoxybenzyloxy)acetic acid methyl ester has been shown to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-Methoxybenzyloxy)acetic acid methyl ester in lab experiments is its versatility. (4-Methoxybenzyloxy)acetic acid methyl ester can be utilized in a variety of applications, including organic synthesis, drug discovery, and biochemical research. Additionally, (4-Methoxybenzyloxy)acetic acid methyl ester is relatively easy to synthesize and is commercially available. However, one limitation of using (4-Methoxybenzyloxy)acetic acid methyl ester is its potential toxicity. (4-Methoxybenzyloxy)acetic acid methyl ester has been shown to be toxic to certain cell lines, and caution should be exercised when handling this compound.
Orientations Futures
There are several future directions for the use of (4-Methoxybenzyloxy)acetic acid methyl ester in scientific research. One potential application is in the development of novel prodrugs for the delivery of active pharmaceutical ingredients. Additionally, (4-Methoxybenzyloxy)acetic acid methyl ester could be utilized as a building block for the synthesis of new compounds with potential therapeutic applications. Finally, further research is needed to elucidate the mechanism of action of (4-Methoxybenzyloxy)acetic acid methyl ester and its potential applications in the field of biochemistry and pharmacology.
Conclusion:
In conclusion, (4-Methoxybenzyloxy)acetic acid methyl ester is a versatile compound that has been utilized in a variety of scientific research applications. Its ease of synthesis and commercial availability make it an attractive option for researchers in the fields of organic synthesis, drug discovery, and biochemical research. While the mechanism of action of (4-Methoxybenzyloxy)acetic acid methyl ester is not well understood, its potential applications in the development of novel prodrugs and the synthesis of new compounds make it an exciting area of research for the future.
Méthodes De Synthèse
(4-Methoxybenzyloxy)acetic acid methyl ester can be synthesized through a variety of methods, including esterification, etherification, and acylation. The most common method of synthesis involves the esterification of (4-methoxyphenyl)acetic acid with methanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions for several hours until the desired product is obtained.
Applications De Recherche Scientifique
(4-Methoxybenzyloxy)acetic acid methyl ester has been utilized in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemical research. In organic synthesis, (4-Methoxybenzyloxy)acetic acid methyl ester has been used as a building block for the synthesis of various compounds, including heterocycles and peptides. In drug discovery, (4-Methoxybenzyloxy)acetic acid methyl ester has been utilized as a prodrug for the delivery of active pharmaceutical ingredients. In biochemical research, (4-Methoxybenzyloxy)acetic acid methyl ester has been used as a substrate for the synthesis of various amino acids and peptides.
Propriétés
Numéro CAS |
51759-07-0 |
|---|---|
Nom du produit |
(4-Methoxybenzyloxy)acetic acid methyl ester |
Formule moléculaire |
C11H14O4 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
methyl 2-[(4-methoxyphenyl)methoxy]acetate |
InChI |
InChI=1S/C11H14O4/c1-13-10-5-3-9(4-6-10)7-15-8-11(12)14-2/h3-6H,7-8H2,1-2H3 |
Clé InChI |
PFSLSOYNJRVULY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)COCC(=O)OC |
SMILES canonique |
COC1=CC=C(C=C1)COCC(=O)OC |
Synonymes |
[(4-Methoxyphenyl)methoxy]acetic Acid Methyl Ester; Methyl [(p-Methoxybenzyl)oxy]acetate; 2-[(4-Methoxyphenyl)methoxy]acetic Acid Methyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



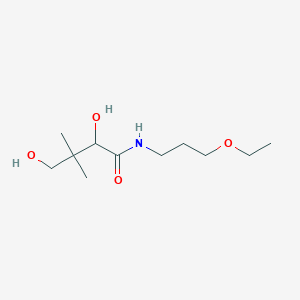

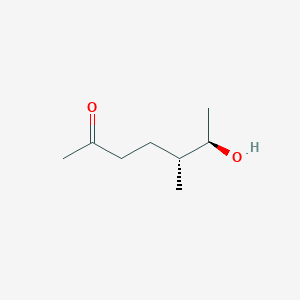
![2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene](/img/structure/B153936.png)
